molecular formula C4H7N3O2 B14350440 5-Ethoxy-1,2,4-oxadiazol-3-amine CAS No. 93629-00-6

5-Ethoxy-1,2,4-oxadiazol-3-amine

Cat. No.: B14350440
CAS No.: 93629-00-6
M. Wt: 129.12 g/mol
InChI Key: JBQGDGAIPVEBRZ-UHFFFAOYSA-N
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Description

5-Ethoxy-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethoxy group at position 5 and an amine group at position 2. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, which confers unique electronic and steric properties. The ethoxy substituent (–OCH₂CH₃) is electron-donating, influencing the ring’s aromaticity and reactivity.

Properties

CAS No.

93629-00-6

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

5-ethoxy-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C4H7N3O2/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7)

InChI Key

JBQGDGAIPVEBRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1,2,4-oxadiazol-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of ethyl amidoxime with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

Industrial production of 5-Ethoxy-1,2,4-oxadiazol-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, N-oxides, and reduced heterocyclic compounds .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

The stability and reactivity of 1,2,4-oxadiazol-3-amine derivatives are highly dependent on substituents at position 5:

Compound Substituent (Position 5) Molecular Weight Stability/Reactivity Notes Reference
5-Ethoxy-1,2,4-oxadiazol-3-amine –OCH₂CH₃ 141.17 g/mol Ethoxy group enhances electron density; moderate stability in inert conditions.
5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine 3-Bromophenyl 244.09 g/mol Electron-withdrawing Br reduces aromaticity; reactive toward cross-coupling.
5-Benzyl-1,2,4-oxadiazol-3-amine Benzyl 175.19 g/mol Bulky benzyl group increases steric hindrance; stable under ambient conditions.
5-Cyclopropyl-1,2,4-oxadiazol-3-amine Cyclopropyl 125.13 g/mol Small alkyl group improves solubility; thermally stable up to 150°C.
5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine Furan-2-yl 151.13 g/mol Heteroaromatic substituent enables π-π interactions; moderate reactivity.

Key Observations :

  • Electron-donating groups (e.g., ethoxy) increase the aromaticity of the oxadiazole ring, as evidenced by computational studies (NICS values) in related 1,2,3-oxadiazolium salts .
  • Electron-withdrawing groups (e.g., bromophenyl) reduce aromaticity but enhance electrophilic substitution reactivity .
  • Bulky substituents (e.g., benzyl) improve thermal stability but may limit synthetic versatility .

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